molecular formula C24H27FN4O5 B592727 Paliperidone Carboxylate Impurity CAS No. 1006685-69-3

Paliperidone Carboxylate Impurity

Cat. No. B592727
CAS RN: 1006685-69-3
M. Wt: 470.5 g/mol
InChI Key: URCWIRWSGZNAPI-UHFFFAOYSA-N
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Description

Paliperidone Carboxylate Impurity is a variant of Paliperidone, a second-generation antipsychotic agent . It is used in the pharmaceutical industry and is available from various manufacturers .


Synthesis Analysis

The synthesis of Paliperidone involves various chemical processes. An efficient approach for the synthesis of Paliperidone has been reported, which involves the development of chromatographic methods to establish the processes and for the identification of the impurities . Another study mentions that Impurities C and D are key raw materials for the synthesis of Paliperidone .


Molecular Structure Analysis

The molecular structure of this compound is complex. It has been reported that different crystallization processes do not change the crystal of Paliperidone, but they do change its crystallinity . The molecular formula of this compound is C24H27FN4O5, and its molecular weight is 470.49 .


Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound are complex and involve multiple steps. It has been reported that different crystallization processes can induce changes in appearance, surface free energy (SFE), and crystallinity, which can further affect the stability, state, and pharmacokinetic in vivo formulation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be affected by the crystallization processes. For example, it has been reported that Paliperidone made by different crystallization processes could induce changes in appearance, SFE, and crystallinity .

Scientific Research Applications

Stability and Degradation Impurities

Research has delved into the stability and degradation impurities of paliperidone, particularly in osmotic tablets. Studies have subjected paliperidone to forced degradation conditions, revealing photolysis as a significant degradation factor, with substantial drug content loss over 24 hours. Oxidation also contributed to degradation but at a slower rate. Kinetic analyses indicated that the degradation followed first-order reactions under various conditions, including oxidation, heat, and photolysis. Advanced analytical techniques like UPLC-MS allowed for the identification of various impurities, including derivatives with modifications in the lactam, benzisoxazole, and pyrimidine rings, highlighting the importance of careful handling and storage conditions to prevent degradation (Cassol et al., 2018).

Analytical Method Development

The development of new, stability-indicating analytical methods has been a key focus of research on paliperidone and its impurities. One such study developed a reversed-phase liquid chromatographic (RP-LC) method for the determination of paliperidone assay and related substances, including degradation products and process-related impurities. The method showed robustness and specificity, successfully separating degradation products and impurities from the paliperidone peak, and was validated according to ICH guidelines, demonstrating its applicability to commercial formulations (Jadhav et al., 2011).

Drug Delivery Research

In addition to stability studies, research has explored the use of paliperidone in drug delivery systems. Solid lipid nanoparticles (SLNs) of stearic acid loaded with paliperidone were prepared to enhance bioavailability, given the drug's poor water solubility. The study found that these nanoparticles, with an average size of around 230 nm, showed a controlled release pattern and some degree of cytotoxicity in vitro, suggesting a potential avenue for improving paliperidone's therapeutic efficacy (Kumar & Randhawa, 2015).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Paliperidone Carboxylate Impurity involves the conversion of Paliperidone to its carboxylate form through a series of reactions.", "Starting Materials": [ "Paliperidone", "Sodium hydroxide", "Carbon dioxide", "Methanol", "Hydrochloric acid", "Water" ], "Reaction": [ "Paliperidone is dissolved in methanol", "Sodium hydroxide is added to the solution to form the sodium salt of Paliperidone", "Carbon dioxide is bubbled through the solution to form Paliperidone carboxylic acid", "The solution is acidified with hydrochloric acid to form Paliperidone carboxylate", "The Paliperidone carboxylate is isolated through filtration and washing with water" ] }

CAS RN

1006685-69-3

Molecular Formula

C24H27FN4O5

Molecular Weight

470.5 g/mol

IUPAC Name

2-(9-hydroxy-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-3-yl)ethyl 4-(6-fluoro-1,2-benzoxazol-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C24H27FN4O5/c1-14-17(23(31)29-9-2-3-19(30)22(29)26-14)8-12-33-24(32)28-10-6-15(7-11-28)21-18-5-4-16(25)13-20(18)34-27-21/h4-5,13,15,19,30H,2-3,6-12H2,1H3

InChI Key

URCWIRWSGZNAPI-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N2CCCC(C2=N1)O)CCOC(=O)N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F

Canonical SMILES

CC1=C(C(=O)N2CCCC(C2=N1)O)CCOC(=O)N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F

synonyms

4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinecarboxylic Acid 2-(6,7,8,9-Tetrahydro-9-hydroxy-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl Ester, Paliperidone Impurity D

Origin of Product

United States

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